molecular formula C19H25N3O B6716422 (2S)-1-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one

(2S)-1-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one

Cat. No.: B6716422
M. Wt: 311.4 g/mol
InChI Key: DLUSOKAUTGLESQ-HNNXBMFYSA-N
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Description

The compound (2S)-1-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an imidazo[1,2-a]pyrazine ring system, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyrazine core, followed by the introduction of the phenyl and propan-1-one groups. Common reagents used in these reactions include various halogenating agents, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound (2S)-1-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketone groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the imidazo[1,2-a]pyrazine ring system is of interest due to its potential biological activity. This compound could be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

The compound’s potential therapeutic properties make it a candidate for drug development. It could be investigated for its efficacy in treating various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S)-1-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrazine ring system can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,6-pyridinedicarboxylate
  • 2,6-Pyridinedimethanol
  • 2,6-Pyridinedicarbonyl dichloride

Uniqueness

Compared to similar compounds, (2S)-1-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one stands out due to its unique combination of the imidazo[1,2-a]pyrazine ring and the phenylpropanone moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-1-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-14(2)12-16-4-6-17(7-5-16)15(3)19(23)22-11-10-21-9-8-20-18(21)13-22/h4-9,14-15H,10-13H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUSOKAUTGLESQ-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)N2CCN3C=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)N2CCN3C=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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